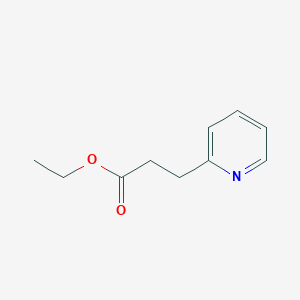
Ethyl 3-(pyridin-2-YL)propanoate
Vue d'ensemble
Description
Ethyl 3-(pyridin-2-YL)propanoate is a chemical compound with the empirical formula C10H13NO2S . It is a solid substance and is one of the most important intermediates in the synthesis of Dabigatran etexilate , a thrombin inhibitor used to treat thromboses and cardiovascular diseases .
Synthesis Analysis
The synthesis of Ethyl 3-(pyridin-2-YL)propanoate has been reported in several studies . For instance, a new heterocyclic compound ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate was designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material and was successfully obtained via a multiple synthesis route .Molecular Structure Analysis
The molecular structure of Ethyl 3-(pyridin-2-YL)propanoate has been characterized by IR, 1H NMR, and single crystal X-ray crystallography . The whole molecule is planar with the dihedral angle between the planes of the aromatic ring and the side chain being very small .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 3-(pyridin-2-YL)propanoate have been studied . The synthesis involves multiple steps, including the production of 4-(methylamino)-3-nitrobenzoyl chloride, which is then reacted with ethyl 3-(pyridin-2-ylamino)propanoate to obtain the final product .Physical And Chemical Properties Analysis
Ethyl 3-(pyridin-2-YL)propanoate is a solid substance . It has a molecular weight of 211.28 and its SMILES string is CCOC(CCSC1=CC=CC=N1)=O . The compound has a density of 1.164 g/mL .Applications De Recherche Scientifique
1. Anti-Gastric Cancer Activity
- Application Summary : Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, a derivative of Ethyl 3-(pyridin-2-YL)propanoate, has been synthesized and tested for its anti-cancer activity against three human gastric cancer cell lines SGC-790, MKN-4, and MKN45 .
- Methods of Application : The compound was synthesized using 4-(methylamino)-3-nitrobenzoic acid as a starting material. It was obtained via a multiple synthesis route and finally characterized by IR, 1H NMR, and single crystal X-ray crystallography .
- Results or Outcomes : The in vitro anti-cancer activity of the newly synthesized complex was emulated against three human gastric cancer cell lines .
2. Intermediate in the Synthesis of Dabigatran Etexilate
- Application Summary : Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is one of the most important intermediates in the synthesis of Dabigatran etexilate, a thrombin inhibitor used to treat thromboses and cardiovascular diseases .
- Methods of Application : The compound was synthesized using 4-(methylamino)-3-nitrobenzoic acid as a starting material .
- Results or Outcomes : The synthesis, characterization, and crystal structure of the compound have been reported .
3. Organic Synthesis
- Application Summary : Ethyl 3-(pyridin-2-ylthio)propanoate, another derivative of Ethyl 3-(pyridin-2-YL)propanoate, is used in a wide range of applications, particularly in the field of organic synthesis .
- Methods of Application : Specific methods of application are not provided in the source .
- Results or Outcomes : The compound is utilized in medicinal chemistry, pharmaceutical research, agrochemical synthesis, and fine chemical manufacturing .
4. Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate
- Application Summary : Ethyl 3-(pyridin-2-ylamino)propanoate is synthesized from 2-aminopyridine and ethyl acrylate .
- Methods of Application : The synthesis is performed under the protection of nitrogen, using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is heated in an oil bath to control the temperature to be 120-160°C, and the catalytic reaction is carried out for 16-20 hours .
5. Use in Medicinal Chemistry
- Application Summary : Ethyl 3-(pyridin-2-ylthio)propanoate is used in medicinal chemistry .
- Methods of Application : Specific methods of application are not provided in the source .
- Results or Outcomes : The compound is utilized in pharmaceutical research, agrochemical synthesis, and fine chemical manufacturing .
6. Use in Agrochemical Synthesis
- Application Summary : Ethyl 3-(pyridin-2-ylthio)propanoate is used in agrochemical synthesis .
- Methods of Application : Specific methods of application are not provided in the source .
- Results or Outcomes : The compound is utilized in pharmaceutical research, agrochemical synthesis, and fine chemical manufacturing .
7. Synthesis of Ethyl 2-amino-3-(4-pyridinyl)propanoate
- Application Summary : Ethyl 2-amino-3-(4-pyridinyl)propanoate is synthesized from 2-aminopyridine and ethyl acrylate .
- Methods of Application : The synthesis is performed under the protection of nitrogen, using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is heated in an oil bath to control the temperature to be 120-160°C, and the catalytic reaction is carried out for 16-20 hours .
8. Use in Fine Chemical Manufacturing
- Application Summary : Ethyl 3-(pyridin-2-ylthio)propanoate is used in fine chemical manufacturing .
- Methods of Application : Specific methods of application are not provided in the source .
- Results or Outcomes : The compound is utilized in pharmaceutical research, agrochemical synthesis, and fine chemical manufacturing .
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 3-pyridin-2-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h3-5,8H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOKKDYGYSPXIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30324180 | |
| Record name | Ethyl 3-(pyridin-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(pyridin-2-YL)propanoate | |
CAS RN |
2739-74-4 | |
| Record name | 2739-74-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-(pyridin-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

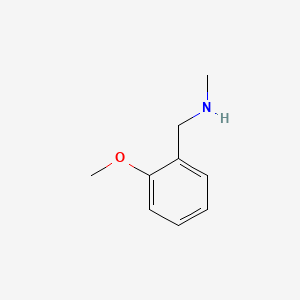

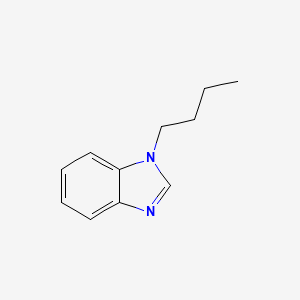
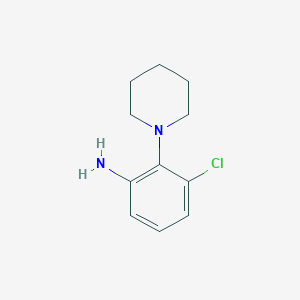
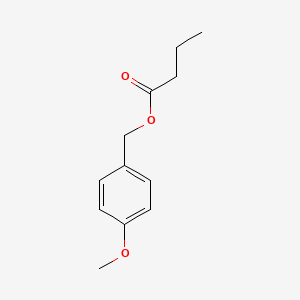
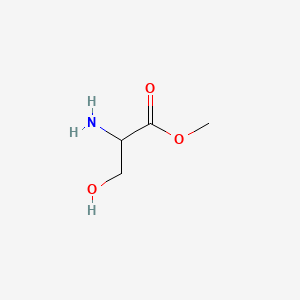
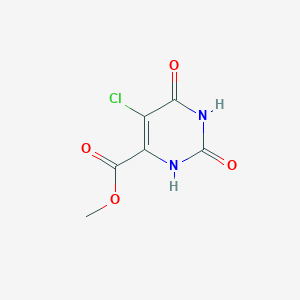
![3-Chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1584376.png)
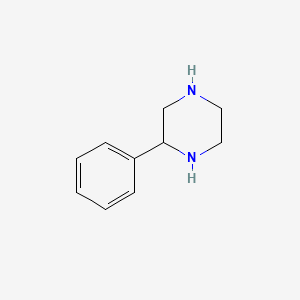
![(1R,9R,10S,12S,13R,14S,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B1584379.png)
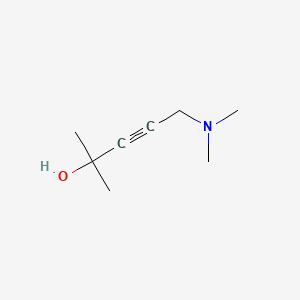
![(2R,3R,4S,5S,6R)-2-[4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1584382.png)
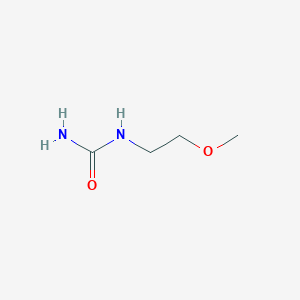
![4-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1584385.png)